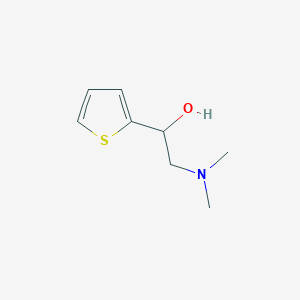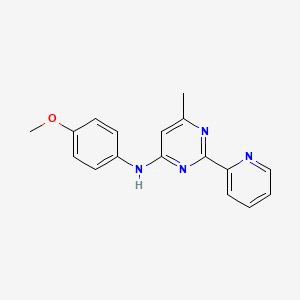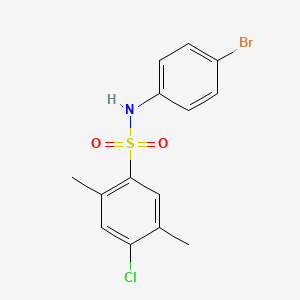![molecular formula C15H14BrClN2O B7463385 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDCRB belongs to the class of benzamides and has shown potential as an anti-cancer agent. In
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. Physiologically, this compound has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, making it a promising candidate for cancer treatment. Another advantage is its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. However, one limitation of using this compound in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer treatment.
Direcciones Futuras
There are several future directions for 5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer treatment. Another direction is to develop more potent and selective PARP inhibitors based on the structure of this compound. Additionally, future studies could focus on optimizing the dosing and administration of this compound to minimize toxicity and maximize efficacy in cancer treatment. Finally, this compound could be studied in combination with other anti-cancer agents to determine if it has synergistic effects.
Métodos De Síntesis
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-dimethylaminobenzaldehyde with 5-bromo-2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, to form 5-bromo-2-chloro-N-(4-dimethylaminobenzylidene)benzoic acid. The second step involves the reaction of the intermediate product with thionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in various types of cancer, including breast, lung, and colon cancer. This compound has also been studied for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRPLVZZSMTYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)


![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)

